N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide is an organic compound with the molecular formula C18H17NO2 It is a cyclopropane derivative that features a phenylacetyl group and a phenyl group attached to the cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Phenylacetyl Intermediate: The phenylacetyl group can be synthesized through the Friedel-Crafts acylation of benzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a zinc-copper couple is used to react with diiodomethane and the phenylacetyl intermediate.
Amidation: The final step involves the reaction of the cyclopropane intermediate with an amine to form the cyclopropanecarboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The phenylacetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and phenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(phenylacetyl)phenyl]cyclopropanecarboxamide
- 1-Cyclopropanecarboxamide, 2-phenyl-N-octyl-
- 1-Cyclopropanecarboxamide, 2-phenyl-N-tetradecyl-
Uniqueness
N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17NO2 |
---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-[2-(2-phenylacetyl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H17NO2/c20-17(12-13-6-2-1-3-7-13)15-8-4-5-9-16(15)19-18(21)14-10-11-14/h1-9,14H,10-12H2,(H,19,21) |
InChI Key |
HISNSOIEOOXCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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